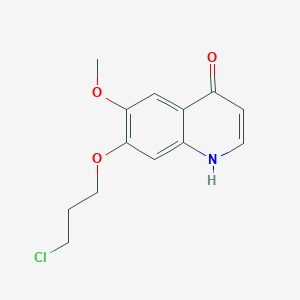

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

Cat. No. B8779224

M. Wt: 267.71 g/mol

InChI Key: FKVXDOFJNJRXJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08993566B2

Procedure details

Intermediate IV (150 g, 0.44 mol) was added to glacial acetic acid (8 v/w, 1200 mL). The mixture was warmed up to 40° C. After Intermediate IV was dissolved completely, iron powder (123.1 g, 2.20 mol) was slowly added in batch. The mixture was warmed up to 80° C. and reacted under mechanical stirring for 2 h. After completion of the reaction, the reaction solution was filtered by suction when it is still hot. The filtrate was collected. After cooling the filtrate, a great deal of solid separated out and was filtered by suction to produce a lutescens solid. The filtered cake was dissolved in glacial acetic acid. The mixture was stirred at 80° C. for about 30 min, and was filtered by suction again when it is still hot. The filtrate was collected. After cooling the filtrate, a solid separated out and was filtered by suction to produce a lutescens solid. The solids were combined, and washed with water several times until the filtrate became neutral. The filtered cake was dried to produce a pale yellow solid (79 g) in a yield of 65%.

Name

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([C:14](=[O:20])/[CH:15]=[CH:16]/N(C)C)=[C:8]([N+:21]([O-])=O)[CH:7]=1>C(O)(=O)C.[Fe]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9]([C:14](=[O:20])[CH:15]=[CH:16][NH:21]2)=[CH:10][C:11]=1[O:12][CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

123.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under mechanical stirring for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed up to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction solution was filtered by suction when it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a great deal of solid separated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered by suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a lutescens solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 80° C. for about 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered by suction again when it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a solid separated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered by suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a lutescens solid

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water several times until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtered cake was dried

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCOC1=C(C=C2C(C=CNC2=C1)=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 79 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 67.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |